

A Comprehensive Technical Guide to Chelidamic Acid (CAS Number: 138-60-3)

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Compound of Interest

Compound Name: Chelidamic Acid

Cat. No.: B3021461

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidamic acid, with the CAS number 138-60-3, is a heterocyclic organic compound that holds significant interest in various scientific fields, particularly in medicinal chemistry and analytical applications. Structurally, it is 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid. This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its biological significance, with a focus on its role as a glutamate decarboxylase inhibitor.

Core Properties of Chelidamic Acid

Chelidamic acid is typically a pale yellow or white to off-white powder. It is very soluble in water and soluble in 1 M ammonium hydroxide (50 mg/mL), yielding a clear to slightly hazy, very faint yellow to yellow solution.^{[1][2][3]} Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference
CAS Number	138-60-3	[1] [2]
Molecular Formula	C ₇ H ₅ NO ₅	
Molecular Weight	183.12 g/mol (anhydrous basis)	
Appearance	Pale yellow to white/off-white or brown powder/solid	
Melting Point	267-278 °C (decomposes)	
Boiling Point	428.3 ± 45.0 °C (Predicted)	
Solubility	Very soluble in water; Soluble in 1 M NH ₄ OH (50 mg/mL)	
Density	1.726 ± 0.06 g/cm ³ (Predicted)	
pKa	0.12 ± 0.40 (Predicted)	

Table 2: Spectroscopic Data Identifiers

Spectroscopic Data	Availability/Reference
¹ H NMR	Data available
¹³ C NMR	Data available
Infrared (IR) Spectroscopy	Data available
Mass Spectrometry (MS)	Data available

Experimental Protocols

Synthesis of Chelidamic Acid from Chelidonic Acid

A common and efficient method for synthesizing **Chelidamic acid** is through the reaction of Chelidonic acid with ammonia. A detailed protocol adapted from literature is as follows:

Materials:

- Chelidonic acid derivative (e.g., from betulinic acid synthesis, 0.21 mol)
- 30% aqueous ammonia solution (425 mL)
- 37% aqueous hydrochloric acid solution
- Activated charcoal
- Deionized water
- Ice

Procedure:

- In a reaction vessel, cool 425 mL of 30% ammonia solution to 0 °C.
- Slowly add the Chelidonic acid derivative (41.8 g, 0.21 mol) to the chilled ammonia solution over a period of 1 hour, maintaining the temperature at 0 °C.
- After the addition is complete, allow the suspension to warm to room temperature and stir for 48 hours.
- Remove the excess ammonia solution under reduced pressure.
- To the residue, add 50 mL of water and a small amount of activated charcoal.
- Reflux the mixture for 15 minutes to decolorize the solution.
- Perform a hot filtration to remove the charcoal.
- Cool the filtrate to room temperature.
- Acidify the filtrate with 37% hydrochloric acid to a pH of 1. A white solid will precipitate.
- Collect the white precipitate by filtration.
- Wash the solid several times with cold water.

- Dry the product under vacuum for 16 hours to obtain **Chelidamic acid**. This protocol has a reported yield of up to 98%.



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*Synthesis workflow for **Chelidamic acid**.*

Purification

The primary purification of **Chelidamic acid** is achieved through recrystallization and washing as described in the synthesis protocol. The key steps are:

- Decolorization: Refluxing with activated charcoal removes colored impurities.
- Precipitation: Acidification of the aqueous solution of the ammonium salt of **Chelidamic acid** causes the less soluble free acid to precipitate, leaving more soluble impurities in the solution.
- Washing: Washing the filtered product with cold water removes residual acid and other water-soluble impurities.

Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of the synthesized **Chelidamic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are crucial for structural elucidation. Samples are typically dissolved in a suitable deuterated solvent, such as DMSO- d_6 . The chemical shifts, splitting patterns, and integration of the peaks in the ^1H NMR spectrum, along with the number and chemical shifts of the signals in the ^{13}C NMR spectrum, confirm the molecular structure.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorptions for **Chelidamic acid** include a broad O-H stretch from the carboxylic acid groups (often overlapping with C-H stretches), a sharp and

strong C=O stretch from the ketone and carboxylic acid groups, and C-N and C-O stretching vibrations.

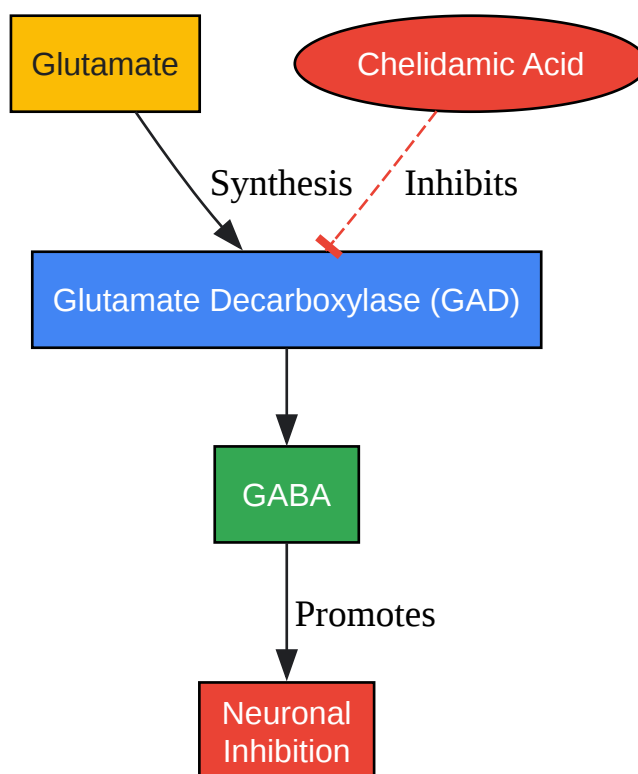
- **Mass Spectrometry (MS):** Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Techniques such as electrospray ionization (ESI) can be used to generate the molecular ion, confirming the molecular formula.
- **High-Performance Liquid Chromatography (HPLC):** HPLC can be used to assess the purity of the compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile) can effectively separate **Chelidamic acid** from impurities.

Biological Activity and Signaling Pathway

The most well-documented biological activity of **Chelidamic acid** is its role as an inhibitor of glutamate decarboxylase (GAD). GAD is the rate-limiting enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate in the central nervous system.

There are two main isoforms of GAD: GAD65 and GAD67. GAD67 is distributed throughout the neuron and is responsible for the basal levels of GABA, while GAD65 is primarily located at the nerve terminals and is involved in the synthesis of GABA for neurotransmission.

By inhibiting GAD, **Chelidamic acid** can reduce the synthesis of GABA. This has significant implications for neuronal excitability, as a decrease in GABAergic inhibition can lead to an increase in neuronal firing. This mechanism is of considerable interest in neuroscience research, particularly in the study of epilepsy and other conditions related to an imbalance in excitatory and inhibitory neurotransmission.



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*Inhibition of GABA synthesis by **Chelidamic acid**.*

Applications in Drug Development and Research

The properties of **Chelidamic acid** make it a valuable molecule in several areas of research and development:

- **Neuroscience Research:** As a GAD inhibitor, it serves as a tool to study the role of the GABAergic system in various physiological and pathological processes.
- **Drug Development:** The pyridine-2,6-dicarboxylic acid scaffold is a known metal chelator. This property has been explored in the design of new therapeutic agents, including potential anticancer drugs that function by generating free radicals after binding iron (II). Derivatives of **Chelidamic acid** are also being investigated for their antiviral and antimalarial activities.
- **Analytical Chemistry:** **Chelidamic acid** is used as a complexing agent and eluent in high-performance chelation ion chromatography (HPCIC) for the separation and speciation of metal ions, such as iron (II) and (III).

Safety and Handling

Chelidamic acid is an irritant. It may cause skin, eye, and respiratory tract irritation.

Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling the powder. It should be stored in a cool, dry place in a tightly sealed container.

Conclusion

Chelidamic acid (CAS 138-60-3) is a versatile compound with well-defined physical and chemical properties. Its synthesis is achievable through established protocols, and its structure and purity can be confirmed using standard analytical techniques. Its primary biological activity as a glutamate decarboxylase inhibitor makes it a valuable tool for neuroscientific research. Furthermore, its metal-chelating properties and the potential for derivatization continue to make it an attractive scaffold for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and professionals working with this important molecule.

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